An In-depth Technical Guide to 2-Amino-1-(p-tolyl)ethanone: Synthesis, Applications, and Analytical Methodologies
An In-depth Technical Guide to 2-Amino-1-(p-tolyl)ethanone: Synthesis, Applications, and Analytical Methodologies
This technical guide provides a comprehensive overview of 2-Amino-1-(p-tolyl)ethanone, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis protocols, analytical characterization, and role as a precursor in medicinal chemistry.
Core Compound Identification and Properties
2-Amino-1-(p-tolyl)ethanone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure consists of an acetophenone core substituted with an amino group at the alpha position and a methyl group at the para position of the phenyl ring. The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and handling characteristics.
The authoritative IUPAC name for this compound is 2-amino-1-(4-methylphenyl)ethanone .[1] Its corresponding hydrochloride salt is named 2-amino-1-(4-methylphenyl)ethanone;hydrochloride .[1]
Physicochemical and Structural Data
Precise identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | 2-amino-1-(4-methylphenyl)ethanone | 2-amino-1-(4-methylphenyl)ethanone;hydrochloride | [1] |
| CAS Number | 69872-37-3 | 5467-70-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO | [1][2] |
| Molecular Weight | 149.19 g/mol | 185.65 g/mol | [1][2] |
| Synonyms | 2-Amino-4'-methylacetophenone | 2-Amino-1-(p-tolyl)ethanone HCl, 4-Methylphenacylamine HCl | [1] |
| InChIKey | IHWOUORJQZGRRF-UHFFFAOYSA-N | IHWOUORJQZGRRF-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | Crystalline Solid | N/A |
| Melting Point | Not widely reported | 160 °C (decomposes) | [5] |
Strategic Synthesis Pathways
The synthesis of 2-amino-1-(p-tolyl)ethanone typically proceeds from the readily available starting material, 1-(p-tolyl)ethanone (also known as 4'-methylacetophenone). The most common and industrially relevant strategy involves an α-bromination followed by amination. This approach is favored for its efficiency and control over the introduction of the amino group at the desired position.
The causality behind this two-step process is clear: direct amination is not feasible. The first step, α-bromination, activates the carbon adjacent to the carbonyl group, transforming it into an electrophilic center. This intermediate, 2-bromo-1-(p-tolyl)ethanone, is now highly susceptible to nucleophilic attack by an amine source in the second step.
Synthetic Workflow Diagram
The logical flow of the primary synthesis route is depicted below.
Caption: General synthetic workflow for 2-Amino-1-(p-tolyl)ethanone production.
Detailed Experimental Protocol: Synthesis of 2-Amino-1-(p-tolyl)ethanone Hydrochloride
This protocol is a representative synthesis adapted from established methodologies for α-amino ketones.[6] It is designed to be self-validating through in-process monitoring via Thin Layer Chromatography (TLC).
Step 1: α-Bromination of 1-(p-tolyl)ethanone
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Setup: In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-(p-tolyl)ethanone (13.4 g, 0.1 mol) in 50 mL of glacial acetic acid.
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Bromination: Add a catalytic amount of 48% hydrobromic acid (2-3 drops). From the dropping funnel, add bromine (16.0 g, 0.1 mol) dropwise to the solution while stirring. Maintain the reaction temperature below 30°C using a water bath. The disappearance of the bromine color indicates its consumption.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) until the starting material spot is consumed (typically 2-4 hours).
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Workup: Once complete, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product, 2-bromo-1-(p-tolyl)ethanone, will precipitate as a solid.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol. Dry the crude product under vacuum.
Step 2: Amination via the Delépine Reaction and Salt Formation
The Delépine reaction is a classic and effective method for converting alkyl halides to primary amines using hexamethylenetetramine (HMTA) as the amine source, which hydrolyzes to the primary amine hydrochloride.[7]
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Adduct Formation: Dissolve the crude 2-bromo-1-(p-tolyl)ethanone (0.1 mol) in 100 mL of chloroform or acetonitrile. Add hexamethylenetetramine (HMTA) (14.0 g, 0.1 mol) portion-wise. Stir the mixture at room temperature. An immediate formation of a creamy white precipitate (the quaternary ammonium salt) is typically observed.[7] Stir for an additional 2-3 hours.
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Hydrolysis: Collect the salt by filtration. Suspend the salt in a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.
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Reflux: Heat the suspension to reflux for 4-6 hours. The HMTA adduct will hydrolyze, releasing the primary amine as its hydrochloride salt.
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Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The product, 2-amino-1-(p-tolyl)ethanone hydrochloride, will crystallize.
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Purification: Collect the crystals by vacuum filtration. Wash the crystals with cold ethanol and then with diethyl ether. Recrystallize from an ethanol/water mixture if further purification is required. Dry the final product in a vacuum oven.
Applications in Drug Development and Medicinal Chemistry
The primary utility of 2-amino-1-(p-tolyl)ethanone lies in its role as a precursor to phenylethanolamines, a class of compounds with significant biological activity.[8] Many of these molecules act as agonists or antagonists for adrenergic receptors, which are central to the sympathetic nervous system and are targets for drugs treating conditions like asthma, hypertension, and hypotension.[8][9]
The structural motif of 2-amino-1-(p-tolyl)ethanone provides the core backbone necessary for building these pharmacologically active agents. Subsequent chemical modifications, such as the reduction of the ketone to a hydroxyl group and N-alkylation of the amino group, yield the final drug candidates.[10]
Role as a Precursor to Adrenergic Agonists
Adrenergic agonists mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[9] They bind to and activate adrenergic receptors (e.g., α₁, α₂, β₁, β₂, β₃), triggering downstream signaling cascades. For instance, activation of β₂-adrenergic receptors in the lungs leads to smooth muscle relaxation and bronchodilation, a key therapeutic strategy for asthma.[11]
The synthesis of a hypothetical β₂-agonist from 2-amino-1-(p-tolyl)ethanone would involve:
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N-Alkylation: Introduction of a bulky alkyl group (e.g., tert-butyl) onto the primary amine, which often confers selectivity for β-receptors.
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Ketone Reduction: Asymmetric reduction of the ketone to a secondary alcohol, yielding the chiral 1,2-amino alcohol functionality crucial for receptor binding and agonist activity.
Adrenergic Receptor Signaling Pathway
The therapeutic effect of drugs derived from this intermediate is mediated through G-protein coupled receptor (GPCR) signaling. The diagram below illustrates the canonical β-adrenergic signaling pathway.
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